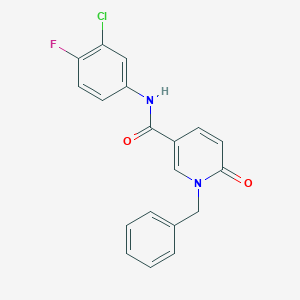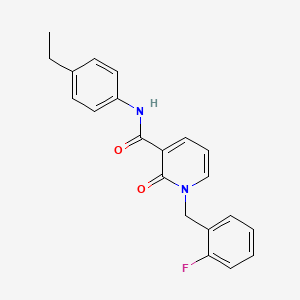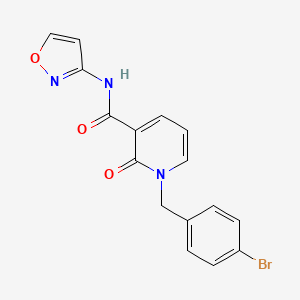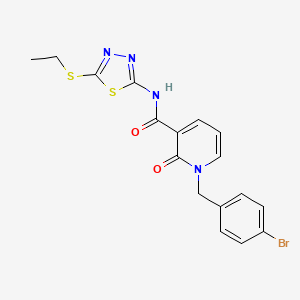
1-benzyl-N-(3-chloro-4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 1-bencil-N-(3-cloro-4-fluorofenil)-6-oxo-1,6-dihidropiridina-3-carboxamida es un complejo compuesto orgánico con una estructura única que incluye un grupo bencilo, un grupo clorofluorofenilo y un anillo dihidropiridina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 1-bencil-N-(3-cloro-4-fluorofenil)-6-oxo-1,6-dihidropiridina-3-carboxamida generalmente implica reacciones orgánicas de varios pasos. El proceso comienza con la preparación del anillo dihidropiridina, seguido de la introducción del grupo bencilo y el grupo clorofluorofenilo. Los reactivos comunes utilizados en estas reacciones incluyen cloruro de bencilo, 3-cloro-4-fluoroanilina y varios catalizadores para facilitar las reacciones en condiciones controladas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación mediante recristalización o cromatografía para eliminar las impurezas y obtener el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
La 1-bencil-N-(3-cloro-4-fluorofenil)-6-oxo-1,6-dihidropiridina-3-carboxamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar diferentes estados de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro del compuesto.
Sustitución: Los grupos bencilo y clorofluorofenilo se pueden sustituir por otros grupos funcionales en condiciones específicas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción, como la temperatura, la presión y el solvente, se controlan cuidadosamente para lograr los resultados deseados.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados oxidados, mientras que las reacciones de sustitución pueden producir una variedad de compuestos sustituidos con propiedades alteradas.
Aplicaciones Científicas De Investigación
La 1-bencil-N-(3-cloro-4-fluorofenil)-6-oxo-1,6-dihidropiridina-3-carboxamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción para sintetizar moléculas más complejas.
Biología: Se estudia por sus potenciales actividades biológicas e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como un compuesto principal para el desarrollo de medicamentos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de la 1-bencil-N-(3-cloro-4-fluorofenil)-6-oxo-1,6-dihidropiridina-3-carboxamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a ciertas enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos y vías moleculares exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 1-bencil-N-(3-cloro-4-fluorofenil)pirrolidina-3-amina
- 1-bencil-N-(3-cloro-4-fluorofenil)pirrolidina-3-ol
Singularidad
La 1-bencil-N-(3-cloro-4-fluorofenil)-6-oxo-1,6-dihidropiridina-3-carboxamida es única debido a su combinación específica de grupos funcionales y características estructurales. Esta singularidad contribuye a sus distintas propiedades químicas y biológicas, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C19H14ClFN2O2 |
|---|---|
Peso molecular |
356.8 g/mol |
Nombre IUPAC |
1-benzyl-N-(3-chloro-4-fluorophenyl)-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C19H14ClFN2O2/c20-16-10-15(7-8-17(16)21)22-19(25)14-6-9-18(24)23(12-14)11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,22,25) |
Clave InChI |
WAYFJVHPCTXCIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-({[(3-phenylquinoxalin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11254073.png)
![3-[3-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B11254091.png)
![6-Chloro-8'-[(4-ethylpiperazin-1-YL)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B11254103.png)
![3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-phenylpropanamide](/img/structure/B11254105.png)

![1,3-dimethyl-5-[(2-oxo-2-piperidin-1-ylethyl)thio]-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11254114.png)

![4-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]morpholine](/img/structure/B11254133.png)

![1-(4-chlorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B11254150.png)
![N-(4-ethylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11254157.png)
![3-Benzyl-N-(2-methoxyethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B11254159.png)

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-propylacetamide](/img/structure/B11254167.png)
